molecular formula C20H15NO3 B12588198 1H-Benz[f]isoindole-1,3(2H)-dione, 2-[(1R)-2-hydroxy-1-phenylethyl]- CAS No. 591753-96-7

1H-Benz[f]isoindole-1,3(2H)-dione, 2-[(1R)-2-hydroxy-1-phenylethyl]-

Cat. No.: B12588198
CAS No.: 591753-96-7
M. Wt: 317.3 g/mol
InChI Key: VVEDYBTWCCVWER-SFHVURJKSA-N
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Description

1H-Benz[f]isoindole-1,3(2H)-dione, 2-[(1R)-2-hydroxy-1-phenylethyl]- is a complex organic compound that belongs to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring

Preparation Methods

The synthesis of 1H-Benz[f]isoindole-1,3(2H)-dione, 2-[(1R)-2-hydroxy-1-phenylethyl]- can be achieved through several synthetic routes. One common method involves the selective activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . This reaction provides efficient access to structurally unique fluorophores with aggregation-induced emission characteristics.

Another method involves the intramolecular condensation of benzyl azides with α-aryldiazoesters, catalyzed by rhodium, which proceeds through nucleophilic attack of the organic azide onto a rhodium carbenoid, release of nitrogen gas, and tautomerization of intermediate imino esters . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

1H-Benz[f]isoindole-1,3(2H)-dione, 2-[(1R)-2-hydroxy-1-phenylethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced isoindole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the isoindole ring. Common reagents include halides and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydroisoindoles.

Scientific Research Applications

1H-Benz[f]isoindole-1,3(2H)-dione, 2-[(1R)-2-hydroxy-1-phenylethyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Benz[f]isoindole-1,3(2H)-dione, 2-[(1R)-2-hydroxy-1-phenylethyl]- involves its interaction with molecular targets through its functional groups. The hydroxy-phenylethyl group can form hydrogen bonds and other non-covalent interactions with biological molecules, influencing their activity. The isoindole core can participate in π-π stacking interactions, further modulating the compound’s effects. These interactions can affect various molecular pathways, leading to the compound’s observed biological and chemical activities.

Comparison with Similar Compounds

Similar compounds to 1H-Benz[f]isoindole-1,3(2H)-dione, 2-[(1R)-2-hydroxy-1-phenylethyl]- include other isoindole derivatives such as:

The uniqueness of 1H-Benz[f]isoindole-1,3(2H)-dione, 2-[(1R)-2-hydroxy-1-phenylethyl]- lies in its specific functional groups and their ability to participate in diverse chemical and biological interactions, making it a valuable compound for various applications.

Properties

CAS No.

591753-96-7

Molecular Formula

C20H15NO3

Molecular Weight

317.3 g/mol

IUPAC Name

2-[(1R)-2-hydroxy-1-phenylethyl]benzo[f]isoindole-1,3-dione

InChI

InChI=1S/C20H15NO3/c22-12-18(13-6-2-1-3-7-13)21-19(23)16-10-14-8-4-5-9-15(14)11-17(16)20(21)24/h1-11,18,22H,12H2/t18-/m0/s1

InChI Key

VVEDYBTWCCVWER-SFHVURJKSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CO)N2C(=O)C3=CC4=CC=CC=C4C=C3C2=O

Canonical SMILES

C1=CC=C(C=C1)C(CO)N2C(=O)C3=CC4=CC=CC=C4C=C3C2=O

Origin of Product

United States

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